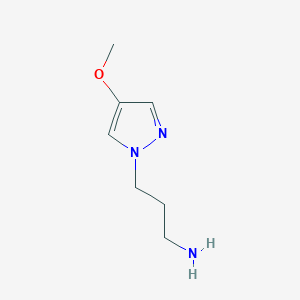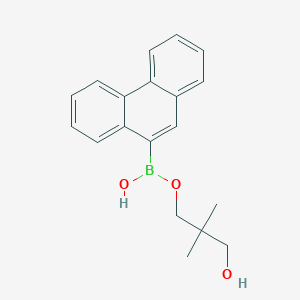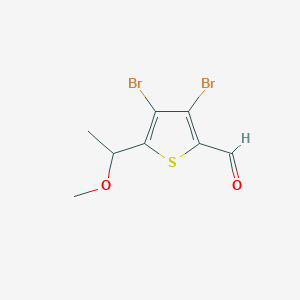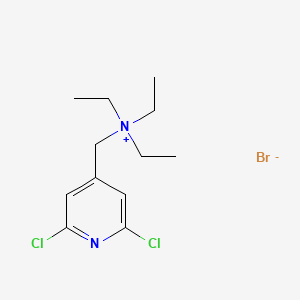
5-(N-Trifluoroacetyl)aminomethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-Trifluoroacetyl)aminomethyluridine is a ribonucleoside derivative known for its antiviral properties. This compound has garnered attention for its ability to inhibit viral replication, making it a valuable asset in antiviral therapy research, particularly in the study of hepatitis C and other viral infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Trifluoroacetyl)aminomethyluridine typically involves the reaction of uridine with trifluoroacetic anhydride and an appropriate amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-(N-Trifluoroacetyl)aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with altered functional groups, while substitution reactions can produce a variety of modified nucleosides .
Applications De Recherche Scientifique
5-(N-Trifluoroacetyl)aminomethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting viral replication, making it a potential candidate for antiviral drugs.
Medicine: Research focuses on its therapeutic potential in treating viral infections such as hepatitis C.
Industry: It is used in the production of antiviral agents and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(N-Trifluoroacetyl)aminomethyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The trifluoroacetyl group enhances the compound’s ability to interfere with the viral polymerase enzyme, preventing the synthesis of viral RNA. This disruption of the viral replication process is crucial for its antiviral activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine: Another nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies.
5-(N-Trifluoroacetyl)aminomethylcytidine: Similar in structure but with different biological activities.
Uniqueness
5-(N-Trifluoroacetyl)aminomethyluridine stands out due to its specific antiviral properties and its ability to inhibit viral replication effectively. Its trifluoroacetyl group plays a significant role in enhancing its antiviral activity, making it a unique and valuable compound in antiviral research.
Propriétés
Formule moléculaire |
C12H14F3N3O7 |
|---|---|
Poids moléculaire |
369.25 g/mol |
Nom IUPAC |
N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3N3O7/c13-12(14,15)10(23)16-1-4-2-18(11(24)17-8(4)22)9-7(21)6(20)5(3-19)25-9/h2,5-7,9,19-21H,1,3H2,(H,16,23)(H,17,22,24) |
Clé InChI |
MMJXYPONBWYRPB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)

![Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B12064570.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
![Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-](/img/structure/B12064576.png)

![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate](/img/structure/B12064587.png)
![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)




